1,3-Dichloro-5-(4-phenylphenyl)benzene
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Overview
Description
1,3-Dichloro-5-(4-phenylphenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two chlorine atoms and a biphenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-(4-phenylphenyl)benzene can be synthesized through several methods. One common approach involves the chlorination of biphenyl compounds. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and it is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-(4-phenylphenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (for hydroxylation) and amines (for amination).
Major Products Formed
Scientific Research Applications
1,3-Dichloro-5-(4-phenylphenyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-(4-phenylphenyl)benzene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the compound forms a positively charged intermediate (benzenonium ion) that is subsequently attacked by a nucleophile . This mechanism is characterized by the formation and stabilization of carbocation intermediates, which play a crucial role in determining the reaction pathway and products .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichlorobenzene: A simpler compound with two chlorine atoms on a benzene ring.
Biphenyl: A compound consisting of two benzene rings connected by a single bond.
Chlorobenzene: A benzene ring with a single chlorine atom.
Uniqueness
1,3-Dichloro-5-(4-phenylphenyl)benzene is unique due to the presence of both chlorine atoms and a biphenyl group, which confer distinct chemical properties and reactivity compared to simpler aromatic compounds.
Properties
CAS No. |
61576-85-0 |
---|---|
Molecular Formula |
C18H12Cl2 |
Molecular Weight |
299.2 g/mol |
IUPAC Name |
1,3-dichloro-5-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C18H12Cl2/c19-17-10-16(11-18(20)12-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H |
InChI Key |
FOOHFMCVNWXYJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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